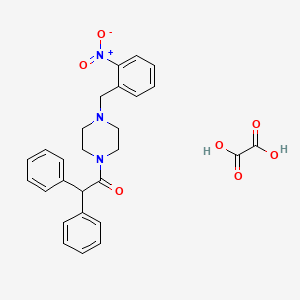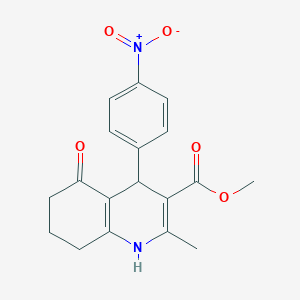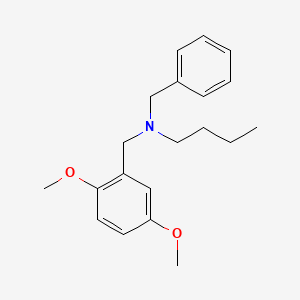
3-chloro-4-(3-methoxyphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-(3-methoxyphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunomodulatory effects.
Wirkmechanismus
3-chloro-4-(3-methoxyphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways that regulate immune cell function. By blocking the activity of these enzymes, 3-chloro-4-(3-methoxyphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
3-chloro-4-(3-methoxyphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have a number of biochemical and physiological effects, including the inhibition of cytokine production, the modulation of immune cell function, and the reduction of inflammation. These effects make it a promising candidate for the treatment of a variety of inflammatory and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-4-(3-methoxyphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione for lab experiments is its potent anti-inflammatory and immunomodulatory effects, which make it a useful tool for studying the role of JAK enzymes in immune cell function. However, one limitation of 3-chloro-4-(3-methoxyphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-4-(3-methoxyphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, including the development of new JAK inhibitors with improved selectivity and safety profiles, the study of its effects on other immune cell populations, and the exploration of its potential therapeutic applications in other diseases. Additionally, there is a need for further research on the long-term safety and efficacy of 3-chloro-4-(3-methoxyphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, particularly in the context of chronic use.
Synthesemethoden
The synthesis of 3-chloro-4-(3-methoxyphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves several steps, including the reaction of 3-chloro-4-(3-methoxyphenoxy)aniline with 4-methoxyphenylacetic acid to form an intermediate compound. This intermediate is then reacted with phosgene to form the final product, 3-chloro-4-(3-methoxyphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-(3-methoxyphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these conditions.
Eigenschaften
IUPAC Name |
3-chloro-4-(3-methoxyphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-23-12-8-6-11(7-9-12)20-17(21)15(19)16(18(20)22)25-14-5-3-4-13(10-14)24-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSZOSMRRUQPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-methoxyphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide](/img/structure/B5145935.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5145956.png)
![N~1~-(4-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145959.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145963.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide](/img/structure/B5145970.png)
![3-{[(3,5-dimethylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5145978.png)

![2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5145995.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5146005.png)
![5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5146022.png)
![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)

